3-N-Octanoylsucrose
Description
3-N-Octanoylsucrose is a sucrose derivative where an octanoyl group (C₈H₁₅CO-) is esterified at the 3-hydroxyl position of the glucose moiety. This modification alters the compound’s physicochemical properties, including solubility, stability, and biological activity. Sucrose esters like 3-N-Octanoylsucrose are widely studied for applications in pharmaceuticals (e.g., drug delivery enhancers), food science (emulsifiers), and agrochemistry (surfactants).
Properties
Molecular Formula |
C20H36O12 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
NMVDZWILYFXVBZ-PQJCEUABSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
general methods for producing saccharolipids involve enzymatic glycosylation reactions, where a sugar donor is enzymatically linked to a fatty acid acceptor .
Chemical Reactions Analysis
Types of Reactions
3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar backbone.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside has several scientific research applications:
Chemistry: Used as a model compound to study saccharolipid behavior and properties.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential applications in drug delivery systems due to its compatibility with membrane bilayers.
Industry: Utilized in the production of bio-based materials and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside involves its integration into membrane bilayers due to its amphiphilic nature. The compound interacts with lipid molecules in the membrane, potentially affecting membrane fluidity and permeability. Specific molecular targets and pathways are not well-characterized .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from broader chemical principles and analogous compounds:
Structural Analogues
Sucrose Esters with Varying Acyl Chain Lengths Shorter Chains (e.g., Acetyl or Hexanoyl Sucrose): Typically exhibit higher water solubility and lower thermal stability compared to octanoylated derivatives. Longer Chains (e.g., Lauryl or Stearoyl Sucrose): More lipophilic, with enhanced surfactant properties but reduced solubility in polar solvents.
Positional Isomers (e.g., 6-N-Octanoylsucrose) Esterification at different hydroxyl positions (e.g., glucose 3-OH vs. fructose 6-OH) can alter enzymatic hydrolysis rates and interaction with biological targets.
Functional Analogues
N-Octadecylformamide (CAS 32585-06-1): A structurally distinct amphiphilic compound (C₁₉H₃₉NO) with surfactant properties. Unlike sucrose esters, it lacks carbohydrate moieties, leading to differences in biodegradability and toxicity . Safety data for N-Octadecylformamide highlight acute exposure risks (e.g., skin/eye irritation), which may differ from sucrose esters due to their distinct metabolic pathways .
Octyltrichlorosilane (Synonyms: n-Octyltrichlorosilane): A silicon-based surfactant with chlorine substituents. Its reactivity and environmental persistence contrast with sucrose esters’ typically lower ecological impact .
Data Tables
Table 1: General Comparison of Sucrose Esters and Analogues
Table 2: Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 3-N-Octanoylsucrose | C₂₀H₃₄O₁₂ | 478.48 | Sucrose + Octanoyl Ester |
| N-Octadecylformamide | C₁₉H₃₉NO | 297.52 | Formamide + C18 Alkyl |
| Sucrose Monolaurate | C₂₄H₄₄O₁₂ | 524.60 | Sucrose + Lauryl Ester |
Research Findings and Limitations
- Synthesis Challenges: Position-specific esterification of sucrose (e.g., 3-OH vs. 6-OH) often requires protective group strategies, as noted in carbohydrate chemistry guidelines .
- Biological Activity : Sucrose esters with medium-chain acyl groups (C8–C12) are preferred for enhancing drug permeability due to balanced hydrophilicity/lipophilicity.
- Safety Gaps: While N-Octadecylformamide’s hazards are documented , comprehensive toxicological studies on 3-N-Octanoylsucrose are absent in the provided evidence.
Notes on Evidence Limitations
- The provided materials lack direct data on 3-N-Octanoylsucrose. Comparisons are extrapolated from general sucrose ester chemistry and analogues like N-Octadecylformamide and silane derivatives .
Recommendations for Further Research
Explore peer-reviewed studies on sucrose esters in databases like SciFinder or Reaxys for specific data on 3-N-Octanoylsucrose.
Investigate positional isomer effects using methodologies akin to those in carbohydrate research guidelines .
Conduct comparative toxicity assays between 3-N-Octanoylsucrose and industrial surfactants (e.g., Octyltrichlorosilane ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
